molecular formula C5H6ClN3 B11803854 3-Chloro-5-hydrazinylpyridine

3-Chloro-5-hydrazinylpyridine

Cat. No.: B11803854
M. Wt: 143.57 g/mol
InChI Key: AANYXDQQFJFCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a pyridine derivative that contains both a chlorine atom and a hydrazine group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydrazinylpyridine typically involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. The process includes the following steps :

    Mixing: 2,3-dichloropyridine is mixed with hydrazine hydrate.

    Reflux Reaction: The mixture is subjected to a reflux reaction in the presence of a polar solvent such as methanol, ethanol, dimethylformamide, or tetrahydrofuran for 4-8 hours.

    Cooling and Filtration: After the reaction, the mixture is cooled to room temperature and vacuum filtered to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of high-yield synthesis techniques and efficient reaction conditions to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound inhibits bacterial growth by interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-hydrazinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

(5-chloropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H6ClN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2

InChI Key

AANYXDQQFJFCPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.